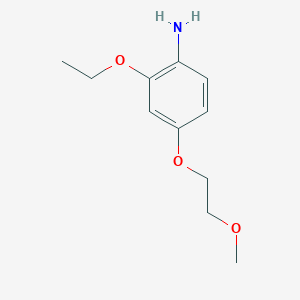

2-Ethoxy-4-(2-methoxyethoxy)aniline

Description

Strategic Importance and Research Context of Functionalized Anilines

Functionalized anilines are pivotal intermediates and building blocks in the synthesis of a wide range of organic materials and biologically active molecules. Their applications span from the development of pharmaceuticals and agrochemicals to the creation of advanced polymers, dyes, and molecular sensors. britannica.comscience.gov In medicinal chemistry, for instance, the aniline (B41778) moiety is a common feature in many drug candidates, where its substituents can modulate pharmacological activity and pharmacokinetic properties. acs.org The ability to introduce various functional groups onto the aniline core allows chemists to systematically alter properties such as solubility, reactivity, and binding affinity to biological targets. researchgate.net

The research context for these compounds is often driven by the need for materials with specific electronic or optical properties. For example, in materials science, functionalized anilines are precursors to polyanilines, a class of conducting polymers. The nature of the substituents on the aniline monomer can significantly influence the electrical conductivity, processability, and environmental stability of the resulting polymer. nih.gov This has led to extensive research into novel aniline derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Rationale for Investigating Polyether-Substituted Aniline Derivatives

The introduction of polyether chains, such as the 2-methoxyethoxy group found in 2-Ethoxy-4-(2-methoxyethoxy)aniline, onto an aniline framework is a strategic design choice with several compelling rationales. Poly(ethylene glycol) (PEG) and its shorter oligomers are well-known for their unique properties, including hydrophilicity, biocompatibility, and low toxicity. acs.org The functionalization of molecules with PEG chains, a process often referred to as "PEGylation," is a widely used strategy in pharmaceutical sciences to improve the water solubility and circulation half-life of drugs. nih.gov

In the context of aniline derivatives, the incorporation of polyether substituents can:

Enhance Solubility: Improve the solubility of the aniline derivative in a variety of solvents, including aqueous media. This is particularly advantageous for biological applications and for solution-phase processing of materials. nih.gov

Modify Reactivity: The electronic and steric influence of the polyether chain can alter the reactivity of the aniline ring and the amino group. afit.edu

Introduce Coordination Sites: The oxygen atoms within the polyether chain can act as coordination sites for metal ions, opening up possibilities for the design of novel ligands and catalysts.

Promote Self-Assembly: The amphiphilic nature of polyether-substituted anilines can drive self-assembly processes, leading to the formation of structured nanomaterials.

The specific combination of an ethoxy and a methoxyethoxy group in this compound suggests a fine-tuning of these properties, balancing hydrophilicity and lipophilicity.

Historical Development of Related Chemical Systems and Methodologies

The journey to synthesizing complex aniline derivatives like this compound is built upon a rich history of organic chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.orgtrc-leiden.nl Its industrial importance surged in the mid-19th century with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856, which was derived from aniline. trc-leiden.nlscribd.com This discovery catalyzed the development of the synthetic dye industry and spurred research into methods for aniline production. trc-leiden.nl

Early methods for aniline synthesis, such as the Zinin reaction (1842) involving the reduction of nitrobenzene (B124822) with sulfide (B99878) salts, and the Béchamp reduction (1854) using iron as the reductant, were crucial breakthroughs. wikipedia.org Over the years, these stoichiometric methods have been refined and are still in use for producing specialty anilines. wikipedia.org A significant advancement came with the development of catalytic vapor-phase reduction of nitrobenzene by hydrogen, a more efficient and scalable process that became prominent in the mid-20th century. catalysis-kalvis.ru

The synthesis of substituted anilines has evolved in parallel, with the development of a vast toolbox of organic reactions. Key methodologies include:

Electrophilic Aromatic Substitution: To introduce substituents onto the benzene (B151609) ring prior to the reduction of a nitro group to form the aniline.

Nucleophilic Aromatic Substitution: To directly substitute groups on an already formed aniline or a precursor.

Cross-Coupling Reactions: Modern palladium-catalyzed and other transition-metal-catalyzed reactions have revolutionized the synthesis of highly functionalized anilines, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Etherification Reactions: The Williamson ether synthesis and its variations are fundamental for creating the ether linkages found in polyether-substituted anilines.

The synthesis of a molecule like this compound would likely involve a multi-step process, drawing upon these established and advanced synthetic methods to construct the desired substitution pattern on the aniline core. researchgate.net

Data on Related Aniline Derivatives

To illustrate the properties of functionalized anilines, the following table presents data on related compounds. While specific data for this compound is not widely available in public literature, the properties of similar structures provide valuable context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline | 355116-94-8 | C13H21NO4 | 255.31 | Liquid |

| 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine | Not Available | C12H19NO3 | 225.28 | Not Available |

| 4-(2-Phenoxyethoxy)aniline | 35965-96-9 | C14H15NO2 | 229.28 | Not Available |

| 2-Ethyl-4-methoxyaniline | Not Available | C9H13NO | 151.21 | Not Available |

Data sourced from publicly available chemical databases. researchgate.netsigmaaldrich.comscbt.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-14-11-8-9(4-5-10(11)12)15-7-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRCBTVPBDPEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 4 2 Methoxyethoxy Aniline

Mechanistic Pathways of Aniline (B41778) Transformations

The transformations of the aniline core in this molecule follow well-established mechanistic pathways, which are modulated by its specific substitution pattern. These pathways include reactions at the amino group and electrophilic substitution on the aromatic ring.

Azo compounds are a significant class of chemicals, and their synthesis often begins with an aniline derivative. The formation of azo compounds from 2-Ethoxy-4-(2-methoxyethoxy)aniline can proceed through a classical two-step diazotization-coupling sequence or via direct oxidative coupling.

The conventional method involves the reaction of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca This diazonium salt is a potent electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction to form the azo dye. unb.canih.gov In the case of aniline coupling partners, the reaction is often conducted in a slightly acidic medium. youtube.com

Alternatively, direct oxidative coupling provides a more atom-economical route to symmetrical azobenzenes. This process involves the oxidation of two aniline molecules. researchgate.net The reaction is believed to proceed through the condensation of an aniline molecule with a nitrosobenzene (B162901) intermediate, which is itself formed from the oxidation of aniline. researchgate.net Given the electron-rich nature of this compound, it is susceptible to such oxidative transformations.

The mechanism of direct oxidative coupling of anilines is often proposed to involve radical intermediates. rsc.org Electron Paramagnetic Resonance (EPR) studies on the oxidation of anilines have suggested a single-electron transfer (SET) mechanism. rsc.org In this pathway, the aniline is first oxidized to an aniline radical cation. This highly reactive species can then dimerize or react with another aniline molecule, eventually leading to the formation of a hydrazobenzene (B1673438) derivative. Subsequent oxidation of the hydrazobenzene yields the final azobenzene (B91143) product. The stability and reactivity of the initial aniline radical cation are influenced by the substituents on the aromatic ring.

The direct oxidative coupling of anilines to azo compounds can be efficiently facilitated by various catalysts, particularly under aerobic conditions. tandfonline.com Heterogeneous catalysts, such as mixed-valence manganese oxides and spinel cobaltites like CuCo₂O₄, have demonstrated significant activity. rsc.orgtandfonline.com These catalysts are thought to play a crucial role in activating molecular oxygen and facilitating the necessary electron transfer steps from the aniline substrate. rsc.org The recyclability and efficiency of these catalysts make them attractive for greener synthetic methodologies. tandfonline.com For instance, flower-like assembled CuCo₂O₄ has shown remarkable catalytic efficiency in the direct oxidative azo coupling of anilines without the need for additional oxidants. tandfonline.com

The aniline functional group imparts dual reactivity to the molecule. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. This allows for reactions such as alkylation, acylation, and arylation at the nitrogen atom.

Simultaneously, the amino group and the two alkoxy substituents are powerful activating groups for electrophilic aromatic substitution. Both the -NH₂, -OC₂H₅, and -O(CH₂)₂OCH₃ groups donate electron density to the aromatic ring through the resonance effect (+M). This effect substantially increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles. The directing influence of these groups channels incoming electrophiles primarily to the available ortho and para positions. In this compound, the positions ortho to the amino group (C3 and C5) are strongly activated for electrophilic substitution.

The basicity of the aniline nitrogen is a critical parameter that influences its reactivity, and this is quantified by the pKa of its conjugate acid, the anilinium ion. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, thereby increasing its basicity and the pKa of the corresponding anilinium ion. researchgate.net Conversely, electron-withdrawing groups decrease basicity. journaleras.com The ethoxy and methoxyethoxy groups on this compound are both electron-donating, and thus this compound is expected to be more basic than aniline (pKa of anilinium ion ≈ 4.6).

This protonation equilibrium has a profound impact on reactivity. In strongly acidic solutions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive effect. youtube.com Therefore, controlling the pH of the reaction medium is essential. For instance, in azo coupling reactions, the pH must be carefully managed to ensure that a sufficient concentration of the free amine (the active nucleophile) is present for the coupling to occur, while in diazotization, an acidic medium is required to generate the nitrosating agent, which creates a delicate balance. youtube.com

Oxidative Coupling Reactions and Azo Compound Formation

Quantitative Aspects of Reaction Kinetics and Thermodynamics

The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the parent compound. libretexts.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. libretexts.org

Electron-donating groups like methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅) have negative Hammett σₚ values, signifying their ability to stabilize electron-deficient transition states, thereby accelerating reactions like electrophilic aromatic substitution, which have large negative ρ values. wikipedia.orglibretexts.org The methoxyethoxy group is expected to have a similar electron-donating character.

| Substituent | σmeta | σpara |

|---|---|---|

| -H | 0.00 | 0.00 |

| -OCH3 | 0.12 | -0.27 |

| -OC2H5 | 0.10 | -0.24 |

| -NH2 | -0.16 | -0.66 |

| -NO2 | 0.71 | 0.78 |

| -Cl | 0.37 | 0.23 |

The basicity of anilines, a thermodynamic property, is also well-correlated with Hammett constants. The presence of electron-donating groups increases the pKa, as illustrated by the data for various substituted anilines.

| Aniline Derivative | pKa |

|---|---|

| p-Nitroaniline | 1.02 tsijournals.com |

| m-Chloroaniline | 3.34 tsijournals.com |

| Aniline | 4.58 tsijournals.com |

| p-Anisidine (p-Methoxyaniline) | 5.29 |

| p-Phenetidine (p-Ethoxyaniline) | 5.20 |

| p-Aminoaniline | 6.08 tsijournals.com |

The kinetics of reactions such as azo dye formation are complex. The initial diazotization step is typically performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. nih.gov The subsequent coupling reaction rate depends on the nucleophilicity of the coupling agent and the electrophilicity of the diazonium salt, which is in turn influenced by the substituents on the aniline ring.

Structure-Reactivity Correlation Studies

The reactivity of this compound is fundamentally dictated by the electronic and steric effects of its substituent groups on the aniline core. The aniline molecule itself is a benzene (B151609) ring activated towards electrophilic substitution by the electron-donating amino (-NH2) group. The substituents on the ring in this specific compound further modulate this reactivity.

Electron-Donating Groups: The ethoxy (-OCH2CH3) group at position 2 and the methoxyethoxy (-OCH2CH2OCH3) group at position 4 are both strong electron-donating groups due to the lone pairs on the oxygen atoms. These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. The primary site of electrophilic attack would be predicted to be the positions activated by both the amino and the alkoxy groups.

Steric Hindrance: The presence of the ethoxy group at the position ortho to the amino group introduces significant steric hindrance. This bulkiness can impede the approach of reactants to the amino group and the adjacent positions on the ring, thereby influencing the regioselectivity and rate of reactions. For instance, reactions that typically occur at the ortho position of anilines might be slowed or directed elsewhere.

While no specific structure-reactivity correlation studies for this compound have been published, a hypothetical study would likely involve comparing its reaction rates and outcomes with a series of structurally related anilines. Such a study would systematically vary the substituents to quantify the electronic and steric contributions to reactivity.

Table 1: Predicted Effects of Substituents on the Reactivity of the Aromatic Ring

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Amino (-NH2) | 1 | Activating | Moderate | Increases nucleophilicity of the ring |

| Ethoxy (-OCH2CH3) | 2 | Activating | High | Increases ring activation, sterically hinders adjacent sites |

| Methoxyethoxy (-OCH2CH2OCH3) | 4 | Activating | Moderate | Significantly increases ring activation |

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the geometry of the transition state. This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

For reactions involving this compound, a KIE study could be designed to probe various mechanistic possibilities. For example, in an electrophilic aromatic substitution reaction, if the C-H bond cleavage at the site of substitution is the rate-determining step, a primary KIE would be observed upon deuterating that position on the aromatic ring. Conversely, if the initial attack of the electrophile is rate-limiting, a smaller or no KIE would be expected.

Similarly, for reactions involving the amino group, substituting the N-H protons with deuterium (B1214612) could reveal their involvement in the rate-limiting step of reactions such as N-acylation or diazotization.

To date, no studies reporting on the kinetic isotope effects for reactions of this compound have been found in the scientific literature. Consequently, there is no experimental data to perform a transition state analysis for any of its reactions.

Computational Validation of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a means to model reaction pathways and validate proposed mechanisms. For this compound, computational studies could provide significant insights where experimental data is lacking.

A typical computational approach would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, potential intermediates, and products.

Transition State Searching: Locating the transition state structures that connect the reactants to intermediates and products along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product to verify the proposed mechanism.

Such calculations could be used to predict the most likely sites for electrophilic attack, the activation energies for different reaction pathways, and the geometries of the transition states. This would allow for a theoretical exploration of the structure-reactivity relationships and the potential kinetic isotope effects. However, a search of computational chemistry literature indicates that no such studies have been published for this compound.

Advanced Characterization Techniques for 2 Ethoxy 4 2 Methoxyethoxy Aniline and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides an in-depth view of the molecular structure and composition of "2-Ethoxy-4-(2-methoxyethoxy)aniline".

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are required to piece together the complex spin systems and confirm the precise connectivity of the ethoxy and methoxyethoxy substituents on the aniline (B41778) ring.

Key multidimensional NMR experiments would include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. It would be used to trace the connections within the ethoxy group (the ethyl chain) and the methoxyethoxy group (the ethylene (B1197577) glycol chain). It would also help to confirm the coupling between the aromatic protons on the aniline ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the specific carbon signals to their attached protons, such as identifying the CH, CH₂, and CH₃ groups in the ether side chains and the aromatic C-H carbons.

The expected NMR data would reflect the influence of the electron-donating amino and ether groups on the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aniline Ring C1-NH₂ | - | ~140-145 | Protons of -NH₂ to C2, C6 |

| Aniline Ring C2-OEt | - | ~145-150 | Protons of -OCH₂CH₃ to C1, C3 |

| Aniline Ring C3-H | ~6.6-6.8 | ~115-120 | C3-H to C1, C2, C4, C5 |

| Aniline Ring C4-OCH₂ | - | ~150-155 | Protons of -OCH₂CH₂OCH₃ to C3, C5 |

| Aniline Ring C5-H | ~6.7-6.9 | ~118-122 | C5-H to C1, C3, C4 |

| Aniline Ring C6-H | ~6.7-6.9 | ~115-120 | C6-H to C2, C4 |

| -NH₂ | ~3.5-4.5 (broad) | - | - |

| -OCH₂CH₃ (ethoxy) | ~3.9-4.1 (q) | ~63-65 | -OCH₂CH₃ to C2 |

| -OCH₂CH₃ (ethoxy) | ~1.3-1.5 (t) | ~14-16 | -OCH₂CH₃ to -OCH₂CH₃ |

| -OCH₂CH₂OCH₃ (methoxyethoxy) | ~4.0-4.2 (t) | ~68-70 | -OCH₂CH₂OCH₃ to C4 |

| -OCH₂CH₂OCH₃ (methoxyethoxy) | ~3.6-3.8 (t) | ~70-72 | -OCH₂CH₂OCH₃ to -OCH₂CH₂OCH₃ |

Note: Predicted values are illustrative and based on typical shifts for substituted anilines and ethers. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and MALDI-ToF Mass Spectrometry for Molecular Mass and Purity

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass of "this compound," which has a chemical formula of C₁₃H₂₁NO₃. This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and serving as a key indicator of sample purity. The exact mass can distinguish the target compound from isomers or impurities with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another powerful technique, particularly useful for analyzing derivatives of the target compound. For instance, if "this compound" is used to synthesize larger molecules, polymers, or functionalized materials, MALDI-ToF can characterize these high-mass products. nih.govmdpi.com In glycan analysis, aniline derivatives are sometimes used as a matrix with 2,5-dihydroxybenzoic acid (DHB) to improve the detection of oligosaccharides. acs.orgresearchgate.net This highlights the potential utility of aniline structures in advanced MS applications.

Table 2: High-Resolution Mass Spectrometry Data for C₁₃H₂₁NO₃

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₁NO₃ |

| Nominal Mass | 239 amu |

| Monoisotopic (Exact) Mass | 239.15214 u |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in "this compound". tutorchase.com These methods work on the principle that chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation or scatter incident light. tutorchase.comnih.gov

Key expected vibrational modes include:

N-H Vibrations: The primary amine (-NH₂) group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. libretexts.org Primary amines typically exhibit two bands in this area corresponding to asymmetric and symmetric stretching. libretexts.org

C-O Vibrations: The two ether linkages (both ethoxy and methoxyethoxy) will produce strong C-O stretching bands, typically in the 1050-1250 cm⁻¹ range. The aromatic ether linkage (Aryl-O) will likely appear at a higher frequency than the aliphatic ether linkages.

Aromatic Ring Vibrations: The benzene (B151609) ring will have characteristic C=C stretching vibrations (breathing modes) in the 1450-1615 cm⁻¹ region. ias.ac.incopbela.org Out-of-plane C-H bending vibrations between 675-900 cm⁻¹ can provide information about the substitution pattern on the aromatic ring. copbela.org

C-H Vibrations: Aliphatic C-H stretching from the ethyl and methoxyethyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Bands that are weak in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile of the molecule. ias.ac.inrsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1615 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C-H Bend (out-of-plane) | 675 - 900 | Strong |

| Ether (Aryl-O-C) | C-O Stretch | 1200 - 1275 | Strong |

| Ether (Alkyl-O-C) | C-O Stretch | 1050 - 1150 | Strong |

| Alkyl Chains | C-H Stretch | 2850 - 2960 | Strong |

Electronic and Photophysical Property Characterization

Understanding the electronic behavior of "this compound" is crucial for applications in materials science, such as in the development of dyes, sensors, or electronic components.

UV-Visible and Fluorescence Spectroscopy for Optical Behavior

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aniline and its derivatives are chromophores, meaning they absorb light in the UV-Vis range. The presence of electron-donating groups like the amino, ethoxy, and methoxyethoxy groups on the benzene ring causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. wikipedia.org Theoretical studies on substituted anilines have shown that electron-donor groups significantly influence the electronic properties and energy gaps of the molecules. acs.org

Fluorescence spectroscopy provides insight into the molecule's behavior after it absorbs light. Many aniline derivatives are fluorescent, and their emission properties, such as quantum yield and lifetime, can be highly sensitive to the solvent environment. nih.govacs.org This sensitivity can be exploited for sensing applications. For "this compound," one would expect an emission spectrum at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). The specific characteristics of its fluorescence would depend on factors like solvent polarity and hydrogen-bonding capability. nih.govacs.orgresearchgate.net

Table 4: Expected Photophysical Properties

| Property | Expected Observation | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λ_max_) | ~290 - 320 nm | Solvent polarity, pH |

| Molar Absorptivity (ε) | High, characteristic of aromatic amines | Molecular structure and solvent |

| Fluorescence Emission (λ_em_) | > 340 nm | Solvent polarity, temperature, presence of quenchers |

| Fluorescence Quantum Yield (Φ_f_) | Variable, potentially low in aqueous media nih.govacs.org | Solvent, temperature, molecular rigidity |

| Stokes Shift | Positive value (λ_em_ > λ_abs_) | Structural relaxation in the excited state |

Note: Values are estimations based on data for similar aniline derivatives like aniline (λ_em_ ~336 nm) and substituted anilines. aatbio.com

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox behavior of molecules, specifically their oxidation and reduction potentials. The aniline functional group is electrochemically active and can be oxidized. nih.gov The potential at which this oxidation occurs is highly dependent on the substituents attached to the aromatic ring. researchgate.net

Electron-donating groups, such as the ethoxy and methoxyethoxy groups present in the target molecule, increase the electron density on the aniline ring. This increased density makes it easier to remove an electron, thus lowering the oxidation potential compared to unsubstituted aniline. researchgate.netnih.gov CV experiments would reveal the potential at which "this compound" undergoes oxidation, providing information about its stability and its potential use as a precursor for conductive polymers or as a redox mediator. rsc.orgumn.edursc.org Studies on various substituted anilines have established clear correlations between substituent electronic properties and their measured redox potentials. nih.govrsc.org

Table 5: Comparison of Aniline Oxidation Potentials

| Compound | Substituents | Expected Oxidation Potential (E_pa_) | Effect of Substituents |

|---|---|---|---|

| Aniline | None | ~0.9 V vs. SCE | Reference compound |

| 4-Methoxyaniline (p-Anisidine) | Electron-donating (-OCH₃) | ~0.7 V vs. SCE | Lowers oxidation potential |

| This compound | Electron-donating (-OEt, -OR) | < 0.7 V vs. SCE (Predicted) | Strong electron donation expected to significantly lower the oxidation potential |

Note: Potentials are approximate and can vary significantly with experimental conditions (electrode, solvent, pH, scan rate). rsc.orgsrce.hr The trend, however, is well-established.

Solid-State and Morphological Investigations

The physical and bulk properties of this compound and its derivatives, particularly in the solid state, are governed by their crystalline structure and morphology. Techniques such as X-ray diffraction and electron microscopy provide fundamental insights into these characteristics.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for the unambiguous determination of the crystalline structure of materials. By analyzing the diffraction pattern of X-rays passing through a single crystal or a crystalline powder, it is possible to determine the arrangement of atoms within the crystal lattice, including the unit cell dimensions, space group, and bond lengths.

While specific crystallographic data for this compound is not prominently available in public databases, the analysis of related aniline derivatives provides a clear framework for how its structure could be determined. researchgate.net For instance, studies on chloro-substituted anilines have successfully elucidated their crystal systems and lattice parameters. cambridge.org Powder diffraction data collected for o-chloroaniline and m-chloroaniline at 250 K showed that both crystallize in the orthorhombic system. cambridge.org In contrast, 2,6-dichloroaniline (B118687) was found to crystallize in the monoclinic system at room temperature. cambridge.org

These analyses involve refining the lattice parameters and identifying the most probable space groups through systematic absences. cambridge.org Such data is crucial for understanding intermolecular interactions, like hydrogen bonding, which play a vital role in the structural properties of aniline derivative crystals. researchgate.net The investigation of poly-ortho-toluidine, a polyaniline derivative, showed it to be nearly amorphous in its base form but partially crystalline as a hydrochloride salt, adopting a structure similar to that of the parent polyaniline (ES-I). dtic.mil This highlights how XRD can track structural changes upon doping or salt formation. dtic.mil

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| o-Chloroaniline | Orthorhombic | Pmmm (47) | a=1.8391 nm, b=1.0357 nm, c=0.6092 nm | cambridge.org |

| m-Chloroaniline | Orthorhombic | Pcca (54) | a=0.45039 nm, b=1.9820 nm, c=1.2699 nm | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P21/c (14) | a=1.1329 nm, b=0.41093 nm, c=1.5445 nm, β=99.96° | cambridge.org |

| Ethyl 2-acetyl-3-anilinobutanoate | Triclinic | P -1 | a=8.045 Å, b=9.390 Å, c=10.419 Å, α=72.77°, β=77.68°, γ=69.49° | nih.gov |

Electron Microscopy (SEM, TEM) for Nanostructure and Morphology

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal nanostructure of materials. For polymers derived from this compound, these methods reveal how synthesis and processing conditions influence the final form, which in turn affects the material's properties.

SEM provides high-resolution images of a sample's surface topography. Studies on various polyaniline (PANI) derivatives show a wide range of morphologies, including granular, nanofibrous, nanosheet, and nanoflower structures, depending on the polymerization method and conditions like temperature and time. ymerdigital.comunesp.br For example, interfacial polymerization of aniline has been shown to produce nanosheets and nanoflowers over long polymerization times at room temperature, while at 50°C, nanofibers can be obtained in just a few hours. unesp.br The morphology of PANI can also be influenced by the addition of nanoparticles. The incorporation of ZnO nanoparticles during polymerization can induce a morphological transition from granular to fibrous structures. mdpi.com

TEM offers even higher resolution, allowing for the visualization of internal structures and the size and shape of nanoparticles or domains within a composite. In PANI/TiO₂ and PANI/ZnO nanocomposites, HR-TEM (High-Resolution TEM) has been used to determine the primary particle sizes of the inorganic components, which were found to be in the nanometer range (e.g., 6.5 nm for TiO₂ and 13 nm for ZnO). mdpi.com For PANI nanotubes, TEM can reveal critical dimensions such as the outer diameter and wall thickness. researchgate.net

| Polymer/Composite | Synthesis/Condition | Observed Morphology | Technique | Reference |

| Polyaniline (PANI) | Interfacial Polymerization (50°C, few hours) | Nanofibers (~150 nm diameter) | SEM | unesp.br |

| Polyaniline (PANI) | Interfacial Polymerization (Room Temp, 1-5 days) | Nanosheets, Nanoflowers | SEM | unesp.br |

| PANI/ZnO Nanocomposite | Electrochemical Polymerization | Granular to Fibrous (with increasing ZnO) | SEM | mdpi.com |

| Polyaniline (PANI) | Sol-gel method | Aggregated spherical/globular nanoparticles | SEM | ymerdigital.com |

| PANI Nanocomposite | In-situ polymerization | Fibrillar morphology with granular filler | FESEM | researchgate.net |

Advanced Chromatography (e.g., GPC, HPLC, UPLC) for Polymer Characterization and Purity

Chromatographic techniques are essential for separating mixtures and determining the purity of compounds, as well as for characterizing the molecular weight of polymers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for assessing the purity of this compound monomer and its non-polymeric derivatives. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. thermofisher.comsielc.com UPLC systems, by using smaller stationary phase particles, can offer significantly faster analysis times and greater resolution, allowing for the detection of more impurities compared to conventional HPLC. waters.com For aniline and its derivatives, which can be polar and thermolabile, HPLC is often preferred over Gas Chromatography (GC) as it does not require a derivatization step. thermofisher.com Methods have been developed for the rapid analysis of various aromatic amines, demonstrating the capability to resolve and quantify multiple components within minutes. waters.comshodex.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing polymers. For polymeric derivatives of this compound, GPC is used to determine the molecular weight distribution. waters.com The technique separates polymer chains based on their size in solution. Larger molecules elute faster than smaller molecules. The results provide key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. waters.com This information is critical as the molecular weight of a polymer significantly influences its mechanical, thermal, and solution properties. Two-dimensional (2D) chromatography, combining HPLC and GPC, can be a powerful tool for analyzing complex copolymer blends by separating them based on both chemical composition and molecular weight. researchgate.net

| Technique | Application | Key Parameters Determined | Relevance to Aniline Derivatives | Reference |

| HPLC/UPLC | Purity Analysis | Retention Time, Peak Area (Purity %), Resolution | Separation and quantification of monomer, impurities, and non-polymeric derivatives. thermofisher.comsielc.com | waters.comwaters.com |

| GPC/SEC | Polymer Characterization | Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), Polydispersity Index (PDI) | Determination of molecular weight distribution for polymers derived from the title compound. | waters.com |

| 2D HPLC/GPC | Complex Polymer Analysis | Separation by composition (HPLC) and size (GPC) | Characterization of complex copolymer blends containing aniline-based units. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 4 2 Methoxyethoxy Aniline

Quantum Mechanical Studies of Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule. These studies would reveal key electronic and structural features of 2-Ethoxy-4-(2-methoxyethoxy)aniline.

A thorough analysis of the electronic structure would involve mapping the electron density to understand how electrons are distributed across the molecule. This is critical for identifying regions that are electron-rich or electron-deficient, which in turn dictates the molecule's reactivity and intermolecular interactions. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.00 |

Note: The data in this table is hypothetical and serves as an example of what would be presented.

The flexibility of the ethoxy and methoxyethoxy side chains allows this compound to adopt multiple conformations. A computational study would explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations would also be identified.

Quantum mechanical calculations can accurately predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these predicted spectra with experimentally obtained data, the accuracy of the computational model can be validated, providing confidence in the other calculated properties.

Theoretical Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are instrumental in developing these relationships.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, docking studies would be performed against various biological targets to predict its binding affinity and mode of interaction. This would involve identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR23, LEU45, PHE89 |

| Hydrogen Bonds | 1 |

Note: The data in this table is hypothetical and for illustrative purposes.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. Based on the docking results and known active compounds, a pharmacophore model for ligands interacting with a specific target could be developed. This model can then be used in virtual screening of large chemical databases to identify other molecules with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

The development of a QSAR model for this compound would involve a series of steps. Initially, a dataset of structurally similar compounds with known activities would be compiled. For each of these molecules, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Genetic algorithms are often employed to select the most relevant descriptors that have a strong correlation with the activity being modeled. nih.govresearchgate.net For aniline (B41778) derivatives, important descriptors have been identified to include the Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), and van der Waals volume (vWV). nih.govresearchgate.net

Once the key descriptors are selected, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares Regression (PLSR). nih.govresearchgate.net The predictive power of the resulting model is then rigorously validated.

Below is an illustrative table of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor | Symbol | Description | Potential Relevance |

| Moriguchi Octanol-Water Partition Coefficient | MLOGP | A measure of the molecule's lipophilicity. | Important for predicting how the compound will distribute between aqueous and lipid phases in a biological system. |

| Van der Waals Volume | vWV | A measure of the molecule's size. | Can influence how the molecule fits into a biological target like an enzyme's active site. |

| Electrophilicity | ω/eV | A measure of the molecule's ability to accept electrons. | Can be related to the molecule's reactivity and potential for covalent interactions with biological macromolecules. |

| Hydrophilicity Factor | Hy | A measure of the molecule's affinity for water. | Influences the solubility and distribution of the compound in biological fluids. |

| Barysz Matrix | SEigZ | A topological descriptor that encodes information about the molecule's connectivity and branching. | Can be related to the overall shape and structure of the molecule. |

The final QSAR model would be an equation that links these descriptors to the biological activity. For example, a hypothetical MLR model might look like:

Biological Activity = c0 + c1(MLOGP) + c2(vWV) + c3(ω/eV) + c4(Hy) + c5(SEigZ)

Where c0, c1, c2, c3, c4, and c5 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding further research and development.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, thus providing a deeper understanding of its reactivity.

A common reaction involving aniline derivatives is their interaction with aldehydes or ketones. nih.govresearchgate.net Computationally, this reaction can be modeled to understand the formation of a Schiff base. The mechanism typically proceeds through two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration. researchgate.net

The initial step is a nucleophilic addition of the amine group of this compound to the carbonyl carbon of an aldehyde. nih.gov Computational studies can map out the potential energy surface of this step, identifying the transition state and the stability of the resulting carbinolamine intermediate. The presence of explicit solvent molecules, such as water, can significantly influence the activation barrier of this step. nih.gov

The second step, the dehydration of the carbinolamine to form the imine (Schiff base), is often the rate-limiting step. researchgate.net Computational modeling can determine the activation energy for this water elimination process. The pH of the reaction medium can also be modeled to understand its effect on the reaction pathway, for instance, by considering the protonation state of the amine. nih.gov

Another important area of investigation is the reaction of aniline derivatives with radicals, such as the hydroxyl radical (˙OH), which is relevant in atmospheric chemistry. mdpi.com Computational studies on similar molecules, like 4-methyl aniline, have shown that the reaction can proceed through addition of the ˙OH radical to the aromatic ring or hydrogen abstraction from the amine group. mdpi.com

For this compound, computational modeling could predict the preferred reaction sites for radical attack and the subsequent reaction pathways. The table below outlines a hypothetical computational study of the reaction with an aldehyde.

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (Illustrative) | Significance |

| Nucleophilic Addition | Transition State 1 (TS1) | Activation Energy (ΔG‡) | 15 kcal/mol | Energy barrier for the initial attack of the amine on the carbonyl group. |

| Carbinolamine Intermediate | Relative Energy (ΔG) | -5 kcal/mol | Stability of the intermediate formed after the initial addition. | |

| Dehydration | Transition State 2 (TS2) | Activation Energy (ΔG‡) | 25 kcal/mol | Energy barrier for the rate-limiting water elimination step. |

| Imine Product | Relative Energy (ΔG) | -10 kcal/mol | Overall thermodynamic stability of the final product. |

These computational investigations provide valuable insights into the reactivity of this compound, complementing experimental studies and aiding in the prediction of its chemical behavior in various environments.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Functionalized Polyanilines

Functionalized polyanilines (PANIs) are a significant class of conducting polymers. The introduction of substituents onto the aniline (B41778) ring is a key strategy to overcome the processing limitations of unsubstituted polyaniline, which is notoriously insoluble. materialsciencejournal.org The specific design of the monomer, such as 2-Ethoxy-4-(2-methoxyethoxy)aniline, is crucial for tuning the final properties of the polymer.

The synthesis of polyanilines from aniline and its derivatives is typically achieved through oxidative polymerization. nih.gov This process can be carried out chemically or electrochemically. In a typical chemical oxidative polymerization, the aniline monomer is dispersed or dissolved in an acidic medium, commonly hydrochloric acid or sulfuric acid. youtube.comnih.gov An oxidizing agent, such as ammonium (B1175870) persulfate (APS), is then introduced to initiate the polymerization. youtube.com

The reaction proceeds via the formation of anilinium radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer. youtube.com For the polymerization of this compound, the reaction would follow a similar pathway. The monomer would be oxidized to form radical cations, which then propagate to create poly(this compound). The presence of two distinct alkoxy substituents on the aniline ring can influence the reaction kinetics and the structure of the resulting polymer due to steric and electronic effects. rsc.orgresearchgate.net The polymerization must be conducted in an acidic environment to ensure the formation of the conductive, protonated emeraldine (B8112657) salt form of the polymer. nih.govresearchgate.net

A major challenge with standard polyaniline is its poor solubility, which severely limits its processability and, consequently, its applications. materialsciencejournal.org The incorporation of flexible side chains, such as the ethoxy and methoxyethoxy groups in this compound, is a highly effective strategy to address this issue.

These polyether side chains enhance the polymer's solubility in common organic solvents by increasing the entropy of mixing and disrupting the strong inter-chain interactions that cause aggregation and insolubility in the parent PANI. nih.govresearchgate.net The flexible ether linkages prevent dense packing of the polymer chains, allowing solvent molecules to penetrate and solvate the polymer. This improved solubility is critical for forming uniform thin films using solution-based techniques like spin-coating or inkjet printing, which are essential for the fabrication of electronic devices. rsc.org Research on similar polymers has shown that oligoether side chains can significantly improve processability in polar solvents. nih.govnih.gov

| Polymer | Typical Side Chains | Solubility in Common Organic Solvents (e.g., NMP, DMSO) | Processability |

|---|---|---|---|

| Polyaniline (PANI) | None | Insoluble | Poor |

| Poly(o-anisidine) | -OCH₃ | Improved | Moderate |

| Polymer of this compound | -OCH₂CH₃, -O(CH₂)₂OCH₃ | Significantly Improved | Good |

This table provides a qualitative comparison based on general findings for substituted polyanilines. Specific solubility values depend on the exact solvent and polymer molecular weight.

Regioregularity refers to the specific orientation of monomer units within a polymer chain. rsc.org In the polymerization of substituted anilines, different coupling positions are possible (e.g., head-to-tail, head-to-head), leading to variations in the polymer's microstructure. The regioregularity of a conjugated polymer has a profound impact on its electronic and physical properties, as it influences the planarity of the backbone, the extent of π-orbital overlap, and charge carrier mobility. rsc.orgdigitellinc.com

For this compound, the bulky ethoxy group at the ortho-position and the flexible methoxyethoxy group at the para-position will sterically guide the polymerization process. This can favor certain linkages over others, potentially leading to a more defined microstructure compared to unsubstituted aniline. Controlling polymerization conditions such as temperature, oxidant addition rate, and solvent system can help to manage the regioregularity. A well-controlled, regioregular polymer structure is desirable as it generally leads to higher electrical conductivity and better performance in electronic devices. digitellinc.com

Development of Optoelectronic Materials

The unique electronic structure of conjugated polymers, characterized by alternating single and double bonds along the backbone, makes them suitable for a variety of optoelectronic applications. unc.edu Polyaniline derivatives synthesized from monomers like this compound are developed for use in this field. nih.gov

Polymers derived from this compound are a class of conducting polymers with potential applications in organic electronics. nih.govunc.edu When doped with an acid, the polymer backbone becomes positively charged, and mobile charge carriers (polarons) are introduced, allowing the material to conduct electricity. mdpi.com These materials combine the electrical properties of semiconductors with the mechanical flexibility and solution processability of plastics. unc.edu

The enhanced processability afforded by the polyether side chains makes these polymers particularly suitable for fabricating active layers in devices such as:

Organic Solar Cells (OSCs): Where the polymer can act as the electron donor material in a bulk heterojunction blend. mdpi.comnih.gov

Sensors: The conductivity of polyanilines is sensitive to changes in their chemical environment (e.g., pH, exposure to gases like ammonia), making them excellent candidates for chemical sensors. nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs): Functionalized polyanilines can be used as hole-injection or transport layers to improve device efficiency and stability. nih.gov

The photophysical properties, such as light absorption and emission, of polymers derived from this compound are determined by their electronic structure. The conjugated backbone dictates the fundamental energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The introduction of alkoxy side chains can influence these properties. In dilute solutions, the absorption and photoluminescence (PL) are primarily governed by the conjugated backbone. acs.orgnih.gov However, in the solid state (thin films), the side chains play a crucial role by dictating the intermolecular packing. This packing affects the extent of π-π interactions between polymer chains, which can cause shifts in the absorption spectra (typically red-shifted) and alter the photoluminescence quantum yield compared to the solution phase. acs.org The dissymmetric substitution pattern of this compound could lead to complex packing morphologies, offering a way to fine-tune the solid-state optical properties for specific device applications. nih.gov

| Property | Influencing Factor | Description |

|---|---|---|

| Absorption (UV-Vis) | Conjugated Backbone, Inter-chain Packing | Governed by the HOMO-LUMO gap. Solid-state films often show red-shifted absorption compared to solutions due to intermolecular interactions. acs.org |

| Photoluminescence (PL) | Backbone Structure, Side-Chain Configuration, Molecular Weight | Emission of light after absorption. Quantum yield in thin films is highly dependent on side-chain induced packing and aggregation, which can create non-radiative decay pathways. acs.orgnih.gov |

| Energy Levels (HOMO/LUMO) | Monomer Structure, Substituents | The electron-donating nature of the alkoxy groups and the nitrogen atom influences the energy levels, which is critical for charge injection/extraction in devices. nih.gov |

This table summarizes general photophysical properties of conjugated polymers with alkoxy side chains.

Research on "this compound" in Advanced Materials Science and Polymer Chemistry Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings have been identified for the chemical compound this compound in the fields of supramolecular chemistry, self-assembly, and advanced polymer science.

Efforts to locate studies detailing the application of this compound in the fabrication of ordered polymeric and oligomeric architectures, such as helices and foldamers, yielded no results. Similarly, there is no available information regarding its involvement in the investigation of host-guest recognition phenomena.

The inquiry into the supramolecular applications of this specific aniline derivative, which possesses both ethoxy and methoxyethoxy functional groups, did not uncover any published research. These functional groups could theoretically impart interesting self-assembly properties and the potential for host-guest interactions; however, such properties have not been experimentally reported or computationally modeled for this compound within the accessible scientific literature.

While the broader classes of aniline derivatives, aromatic amines, and alkoxy anilines are known to be utilized in the construction of complex supramolecular structures and functional polymers, the specific contributions of this compound to these areas have not been documented. The unique substitution pattern of this molecule makes it a candidate for further investigation, but as of now, it remains an uncharacterized building block in the context of advanced materials science and polymer chemistry.

Consequently, data tables and detailed research findings concerning its role in supramolecular chemistry and self-assembly, as requested, cannot be provided. The scientific community has yet to publish any work that would form the basis of such an article.

Catalytic Applications and Mechanistic Aspects in Organic Synthesis

2-Ethoxy-4-(2-methoxyethoxy)aniline as a Component in Catalytic Systems

There is no readily available scientific literature to suggest that this compound has been systematically studied as a component in catalytic systems.

No documented research could be found that details the use of this compound as an organocatalyst for aldehyde-hydrazide condensations. This type of reaction is crucial for the formation of hydrazones, which are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. Typically, these reactions are catalyzed by acids or bases, and while aniline (B41778) derivatives can act as organocatalysts in some contexts, the specific application of this compound has not been reported.

Beyond the specific case of aldehyde-hydrazide condensations, there is a lack of information on this compound playing a defined role in promoting other specific organic reactions. Its chemical structure, featuring an aniline moiety with ether functionalities, suggests potential for coordinating with metal centers or participating in hydrogen bonding, which are key features in many catalytic processes. However, without experimental studies, its efficacy and role remain speculative.

Integration into Novel Catalyst Designs

The integration of aniline derivatives into more complex catalyst structures is a common strategy in catalyst design. However, there are no specific reports on the incorporation of this compound into such novel designs.

The direct oxidative coupling of anilines is a significant area of research for the synthesis of azo compounds and other valuable chemicals. While various heterogeneous catalysts have been developed for this purpose, there is no evidence to suggest that this compound has been a subject of or a component in these studies. Research in this area tends to focus on the catalytic activity of metal nanoparticles supported on various materials.

Given the absence of studies on the catalytic applications of this compound, there is consequently no mechanistic understanding of its potential activity as a catalyst. Elucidating a catalytic mechanism requires detailed experimental and computational studies, which have not been performed for this specific compound in a catalytic context.

Mechanistic Research in Biological and Agrochemical Sciences

In Vitro Biochemical Interaction Mechanisms

While direct studies on 2-Ethoxy-4-(2-methoxyethoxy)aniline are limited, the broader class of aniline (B41778) derivatives is known to participate in various biochemical interactions. The specific substitutions on the aniline ring, in this case, an ethoxy and a methoxyethoxy group, critically influence its electronic and steric properties, thereby defining its potential for molecular interactions.

Molecular Recognition and Binding Studies with Biological Targets

There is no direct evidence in the reviewed literature detailing the molecular recognition and binding of this compound with specific biological targets. Research has primarily focused on more complex parent compounds.

Currently, there is no specific information available from the search results that links this compound to the inhibition of enzymes such as Tyrosine Kinases, Prolyl Hydroxylase, or HDSirt2.

There is no direct evidence to suggest that this compound inhibits tubulin polymerization. The mechanism of action for related agrochemicals, such as Novaluron, involves the inhibition of chitin (B13524) synthesis, which is a key component of insect exoskeletons. fao.orgapvma.gov.aunih.gov This is a distinct mechanism from the disruption of tubulin, a component of the cytoskeleton in eukaryotic cells.

Elucidation of Signaling Pathway Modulation (In vitro mechanistic studies)

No in vitro studies specifically elucidating the modulation of signaling pathways by this compound were found in the reviewed literature.

Theoretical and Mechanistic Insights into Agrochemical Action

The relevance of this compound in agrochemistry is primarily understood through its connection to the insecticide Novaluron.

Metabolism and Degradation Pathways of Related Insecticides (e.g., Novaluron)

Novaluron is a benzoylphenyl urea (B33335) insecticide that functions as an insect growth regulator by inhibiting chitin synthesis. fao.orgapvma.gov.aunih.gov The metabolism of Novaluron has been studied in various organisms and environmental conditions. While this compound itself has not been identified as a direct metabolite of Novaluron, a structurally similar aniline derivative, 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)aniline, is a known metabolite. wikipedia.orgwho.intfsc.go.jp

The primary metabolic pathway for Novaluron involves the cleavage of the urea bridge that connects its two aromatic rings. wikipedia.orgwho.int This degradation leads to the formation of distinct aniline and benzoic acid derivatives. For instance, in soil, Novaluron degrades into 1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy) phenylurea and subsequently into 3-chloro-4(1,1,2-trifluoro-2-trifluoromethoxyethoxy) analine. apvma.gov.au

The table below summarizes the key metabolites identified in Novaluron degradation studies.

| Parent Compound | Metabolite | Organism/System |

| Novaluron | 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)aniline | Rats who.intfsc.go.jp |

| Novaluron | 2,6-difluorobenzoic acid | Rats wikipedia.orgfsc.go.jp |

| Novaluron | 1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]urea | Soil, Goats apvma.gov.au |

These metabolic pathways highlight the types of chemical structures that can be formed from the breakdown of complex benzoylphenyl urea insecticides. Although this compound is not a direct metabolite in these specific examples, the study of these pathways provides a framework for understanding how substituted anilines function within biological and environmental systems.

Structure-Function Relationships for Agrochemical Efficacy of this compound

Following a comprehensive review of scientific literature, patent databases, and chemical registries, no specific information is publicly available regarding the mechanistic research or structure-function relationships of the chemical compound This compound in the context of its agrochemical efficacy.

Extensive searches were conducted to locate studies on its potential herbicidal, insecticidal, or fungicidal properties, as well as any analysis of how its chemical structure influences biological activity in an agricultural context. These inquiries yielded no data, research findings, or mentions of this specific compound within the scope of agrochemical science.

While general research exists on various aniline derivatives and their applications in agriculture, this body of work does not extend to or mention this compound. researchgate.netsci-hub.seresearchgate.netresearchgate.netnih.gov For instance, studies on aniline thiourea (B124793) derivatives and p-menthane-7-amine derivatives have shown some herbicidal activity, but these compounds are structurally distinct from the subject of this article. researchgate.netrsc.org Similarly, research into diaryl ether herbicides focuses on a different chemical class and does not provide insights into the specified aniline ether. nih.gov

Therefore, it is not possible to provide an article on the structure-function relationships for the agrochemical efficacy of this compound as there is currently no scientific basis for such a discussion in the public domain.

Environmental Fate and Degradation Mechanisms

Biotransformation Pathways (non-human, in vitro/environmental systems)

The biotransformation of 2-Ethoxy-4-(2-methoxyethoxy)aniline in non-human systems, such as microorganisms in soil and water, is expected to proceed through several key pathways based on the degradation of analogous compounds. The primary enzymatic reactions likely involve the cleavage of ether linkages and modifications of the aniline (B41778) moiety.

Cyanobacteria, for instance, have been shown to metabolize aniline into various products, including formanilide, acetanilide, and p-aminophenol. nih.gov The presence of ethoxy and methoxyethoxy groups on the aniline ring of this compound suggests that similar transformations could occur. The initial steps of degradation in microorganisms like Delftia sp. AN3, which can utilize aniline as a sole carbon and nitrogen source, involve aniline dioxygenase and catechol 2,3-dioxygenase. wikipedia.org

The biotransformation pathways for aromatic ethers often involve O-dealkylation. This process, mediated by cytochrome P450 monooxygenases, would lead to the formation of the corresponding phenols and aldehydes. In the case of this compound, this could result in the cleavage of either the ethoxy or the methoxyethoxy group.

Likely Biotransformation Products of this compound

| Parent Compound | Potential Biotransformation Pathway | Potential Metabolites | Enzymes Involved (Hypothesized) |

| This compound | O-de-ethoxylation | 4-(2-methoxyethoxy)-2-aminophenol | Cytochrome P450 monooxygenases |

| This compound | O-de-methoxyethoxylation | 2-Ethoxy-4-aminophenol | Cytochrome P450 monooxygenases |

| This compound | N-acetylation | N-acetyl-2-ethoxy-4-(2-methoxyethoxy)aniline | N-acetyltransferases |

| This compound | Ring hydroxylation | Catechol derivatives | Dioxygenases |

It is important to note that the rates and products of biotransformation can be significantly influenced by the specific microbial communities present in the environment and the prevailing environmental conditions.

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, including hydrolysis and photolysis, are also expected to contribute to the transformation of this compound in the environment.

Hydrolysis: The ether linkages in this compound are generally stable to hydrolysis under typical environmental pH conditions. However, under extreme pH conditions or in the presence of specific catalysts, cleavage of these ether bonds could occur, although this is generally a slow process.

Photolysis: Aromatic amines can undergo phototransformation in the presence of sunlight. The aniline moiety is the primary chromophore in the molecule and can absorb light in the environmentally relevant UV spectrum. This can lead to the formation of reactive species and subsequent degradation. The degradation of aniline in the atmosphere, for example, is rapid due to reactions with photochemically produced hydroxyl radicals, with a half-life of a few hours. In aquatic environments, photolysis can also be a significant degradation pathway, although its rate can be affected by the presence of other dissolved substances that can act as photosensitizers or quenchers.

Modeling of Environmental Persistence and Transformation

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental persistence and transformation of chemical compounds. These models use the molecular structure of a compound to estimate its physicochemical properties and environmental fate parameters.

For this compound, QSAR models could be used to predict properties such as:

Biodegradability: Models can estimate the likelihood and rate of microbial degradation based on the presence of functional groups that are susceptible to enzymatic attack.

Soil Adsorption Coefficient (Koc): This parameter, which can be estimated based on the octanol-water partition coefficient (log Kow), indicates the tendency of the compound to adsorb to soil and sediment. A higher Koc suggests lower mobility in the environment.

Atmospheric half-life: Models can predict the rate of degradation in the atmosphere due to reactions with hydroxyl radicals and other oxidants.

Predicted Environmental Fate Parameters for Aniline and Related Compounds

| Compound | Log Kow (estimated) | Predicted Soil Adsorption (Koc) | Predicted Atmospheric Half-life (vs. OH radicals) |

| Aniline | 0.9 | 19 - 140 | 2.7 hours |

| p-Anisidine | 1.18 | 45 - 300 | - |

| 2-Ethoxyaniline | 1.57 | 100 - 600 | - |

Note: The data for p-Anisidine and 2-Ethoxyaniline are provided for comparative purposes to infer the potential behavior of this compound. Actual values for the target compound may vary.

The predictions from these models suggest that while aniline itself is relatively mobile and has a short atmospheric half-life, the addition of alkoxy groups, as in the case of this compound, would likely increase its lipophilicity (higher log Kow) and its tendency to adsorb to soil and sediment (higher Koc). This would, in turn, influence its distribution and persistence in the environment.

Future Research Trajectories and Interdisciplinary Opportunities

Synergistic Research with Nanotechnology and Advanced Engineering

The integration of 2-Ethoxy-4-(2-methoxyethoxy)aniline with nanotechnology and advanced engineering represents a particularly fertile ground for innovation. The compound's inherent properties could be harnessed to create novel nanomaterials and functional surfaces with tailored characteristics.

Future research could focus on its use as a surface functionalization agent for nanoparticles. The aniline (B41778) group allows for covalent attachment to various substrates, while the ether chains can influence solubility, biocompatibility, and interfacial properties. For instance, modifying quantum dots or metallic nanoparticles with this molecule could enhance their dispersion in specific solvents or polymeric matrices, a critical factor for applications in optoelectronics and medical imaging.

Another promising avenue lies in the development of advanced sensor technologies. The aniline moiety is electroactive and can be polymerized to form conductive polymers. By incorporating this compound into sensor arrays, it may be possible to create devices with high sensitivity and selectivity for detecting specific analytes. The ether groups could also play a role in ion recognition, suggesting applications in environmental monitoring and clinical diagnostics.

Table 1: Potential Applications in Nanotechnology and Advanced Engineering

| Area of Application | Potential Role of this compound | Anticipated Research Outcomes |

|---|---|---|

| Nanoparticle Functionalization | Surface ligand for metallic and semiconductor nanoparticles | Enhanced stability, controlled aggregation, and improved processability of nanomaterials. |

| Advanced Sensors | Monomer for conductive polymer-based chemiresistors or electrochemical sensors | Development of selective and sensitive sensors for environmental pollutants or biomarkers. |

Exploration of Novel Reactivity and Unconventional Applications

The unique electronic and steric environment of the aniline ring in this compound suggests that it may exhibit novel reactivity patterns. A systematic investigation into its chemical transformations could unveil new synthetic methodologies and lead to unconventional applications.

One area of exploration is its use in multicomponent reactions. The reactivity of the aniline group, modulated by the electron-donating ether substituents, could be exploited to synthesize complex heterocyclic structures in a single step. These structures are often privileged scaffolds in medicinal chemistry and materials science.

Furthermore, the potential for this compound to act as a ligand in transition-metal catalysis is significant. The nitrogen and oxygen atoms of the ether chains could coordinate with metal centers, creating catalysts with unique solubility profiles and reactivity. Such catalysts might be particularly effective in aqueous media or phase-transfer catalysis, aligning with the principles of green chemistry.

Unconventional applications could also emerge from studying its photophysical properties. While not yet characterized, anilines are known to be photoactive, and the substituents on the ring can tune their absorption and emission characteristics. This opens the door to its potential use in organic light-emitting diodes (OLEDs), fluorescent probes, or as a phototrigger for controlled release systems.

Table 2: Prospective Areas for Novel Reactivity and Application

| Research Focus | Hypothesized Reactivity/Application | Potential Scientific Impact |

|---|---|---|

| Catalysis | Precursor to novel ligands for homogeneous or phase-transfer catalysis | Creation of highly efficient and recyclable catalytic systems for sustainable chemical synthesis. |

| Organic Synthesis | Versatile building block in multicomponent reactions or for the synthesis of complex heterocycles | Expansion of the synthetic chemist's toolbox for creating novel molecular architectures. |

Bridging Fundamental Chemical Science with Applied Technologies

A crucial aspect of future research on this compound will be to bridge the gap between fundamental chemical understanding and real-world applications. This requires a multidisciplinary approach where chemists, materials scientists, and engineers collaborate to translate basic discoveries into tangible technologies.

A detailed investigation into the structure-property relationships of polymers derived from this aniline will be essential. By systematically varying the polymerization conditions and incorporating other monomers, a wide range of materials with tunable mechanical, thermal, and electrical properties could be developed. These materials could find applications in areas ranging from aerospace engineering to biomedical devices.

Another interdisciplinary frontier is its potential role in energy storage and conversion. As a component in redox-active polymers or as a modifier for electrode surfaces, this compound could contribute to the development of next-generation batteries, supercapacitors, and fuel cells.

The journey from a laboratory curiosity to a commercially viable product is long and requires a concerted effort across various scientific and engineering disciplines. For this compound, the initial steps will involve a thorough characterization of its fundamental properties, which will then inform the design and development of new technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethoxy-4-(2-methoxyethoxy)aniline, and how are intermediates purified?

- Methodology :

- Step 1 : Start with 4-hydroxyaniline derivatives. Introduce the ethoxy group via nucleophilic substitution using ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Install the methoxyethoxy group via Williamson ether synthesis with 2-methoxyethyl bromide.